molecular formula C12H17NO3 B8615885 3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol

3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol

Cat. No.: B8615885
M. Wt: 223.27 g/mol
InChI Key: WWAJDYDDGZIGNS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-nitrophenyl)butan-2-ol is a tertiary alcohol characterized by a branched butanol backbone substituted with a 2-nitrophenyl group at the 1-position. The nitro group at the ortho position of the phenyl ring may confer unique electronic and steric effects, influencing reactivity in synthetic pathways or biological activity .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol

InChI

InChI=1S/C12H17NO3/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13(15)16/h4-7,11,14H,8H2,1-3H3

InChI Key

WWAJDYDDGZIGNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

Structure : The pyridin-3-yl group replaces the 2-nitrophenyl moiety.
Synthesis : Synthesized via condensation of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one followed by reduction (). Used as a precursor for antifungal benzoylcarbamates .
Reactivity : The pyridine ring enhances coordination with metal catalysts, enabling applications in C–H bond functionalization (cf. ).
Applications : Demonstrated antifungal activity against Candida albicans (MIC₅₀ = 8 μg/mL) in benzoylcarbamate derivatives .

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol)

Structure : Lacks the aromatic substituent, featuring a simpler tertiary alcohol structure.
Physical Properties :

Property Value Source
Boiling Point 140–142°C
Molecular Weight 102.17 g/mol
CAS No. 464-07-3

Applications : Used as a solvent and intermediate in organic synthesis. Its toxicity profile includes irritant effects at high concentrations .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure: Contains a benzamide group instead of nitrophenyl but shares the 2-hydroxy-1,1-dimethylethyl backbone. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (). Reactivity: The N,O-bidentate directing group facilitates metal-catalyzed reactions, highlighting the role of hydroxyl groups in coordination chemistry .

2-Methyl-3-phenylbutan-1-ol

Structure: Features a phenyl group at the 3-position of a branched butanol chain. Physical Properties:

Property Value Source
CAS No. 519183-78-9
Molecular Formula C₁₁H₁₆O

Applications : Primarily used in fragrance and pharmaceutical intermediates due to its aromatic substituent .

Key Comparative Analysis

Electronic Effects of Substituents

  • 2-Nitrophenyl Group : The electron-withdrawing nitro group increases the acidity of the hydroxyl group compared to phenyl or pyridinyl analogs. This may enhance reactivity in esterification or nucleophilic substitution reactions.
  • Pyridinyl Group : Introduces basicity and metal-coordinating ability, enabling catalytic applications .

Thermodynamic and Solubility Data

Compound Boiling Point (°C) Molecular Weight (g/mol) LogP (Predicted)
3,3-Dimethyl-2-butanol 140–142 102.17 1.2
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol N/A 207.29 1.8
2-Methyl-3-phenylbutan-1-ol ~200 (est.) 164.24 3.0

Note: LogP values estimated via fragment-based methods; experimental data unavailable in evidence.

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